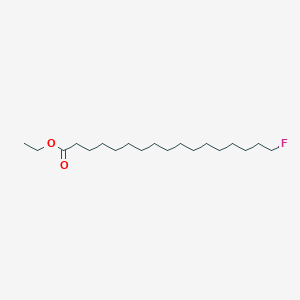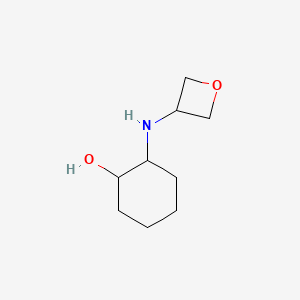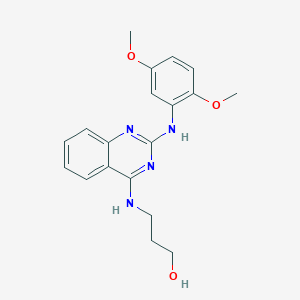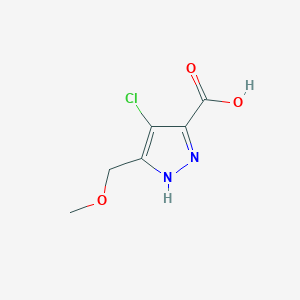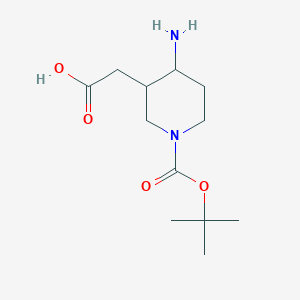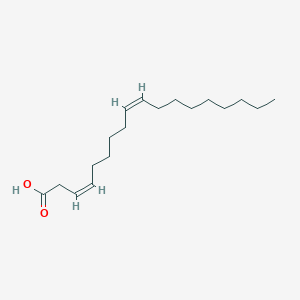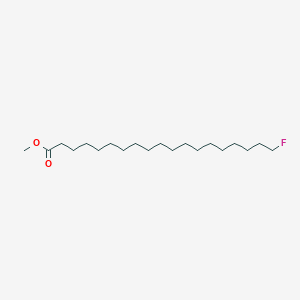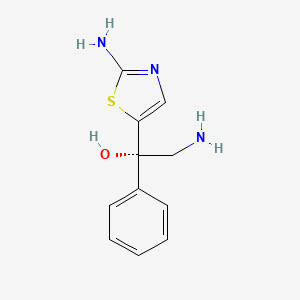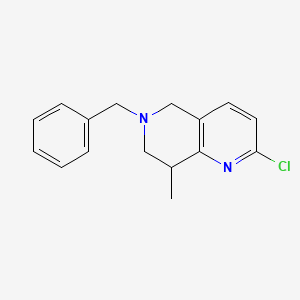![molecular formula C7H8F3N3 B13336927 3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is a compound with a unique structure that includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The final step involves the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the production process .
化学反応の分析
Types of Reactions
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
作用機序
The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine
- 2-[1-(trifluoromethyl)cyclopropyl]acetic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
Uniqueness
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethyl group, a cyclopropyl ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C7H8F3N3 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
5-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2H2,(H3,11,12,13) |
InChIキー |
UVQFTIQUVYUIBH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=NN2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


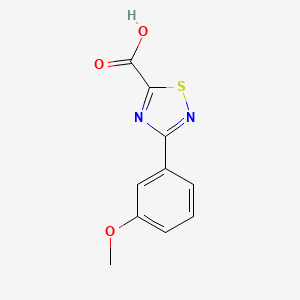
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
